![molecular formula C10H14MgN2NaO8+ B12348628 Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-](/img/structure/B12348628.png)
Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is a complex compound that belongs to the class of organometalates. It is characterized by the presence of magnesium coordinated with ethylenediaminetetraacetic acid (EDTA) ligands. This compound is known for its stability and versatility in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- typically involves the reaction of magnesium salts with EDTA under controlled conditions. The reaction is carried out in an aqueous medium, where magnesium ions are chelated by the EDTA ligands to form the stable complex. The pH of the reaction mixture is carefully adjusted to ensure optimal chelation and stability of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity magnesium salts and EDTA, along with precise control of reaction parameters such as temperature, pH, and concentration. The final product is purified through filtration and crystallization techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The complex can participate in substitution reactions where ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various chelating agents under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
科学研究应用
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the formulation of industrial cleaning agents and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- involves the chelation of metal ions by the EDTA ligands. This chelation process stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion coordination and stabilization.
相似化合物的比较
Similar Compounds
- Zincate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Copperate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Ferrate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
Uniqueness
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is unique due to its specific coordination with magnesium ions, which imparts distinct stability and reactivity compared to similar compounds with other metal ions. This uniqueness makes it particularly valuable in applications requiring high stability and specific metal ion interactions.
属性
分子式 |
C10H14MgN2NaO8+ |
|---|---|
分子量 |
337.52 g/mol |
IUPAC 名称 |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-2 |
InChI 键 |
ODIJDXMMSMDZBJ-UHFFFAOYSA-L |
规范 SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


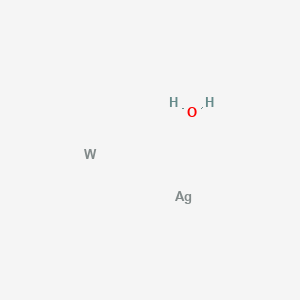
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)
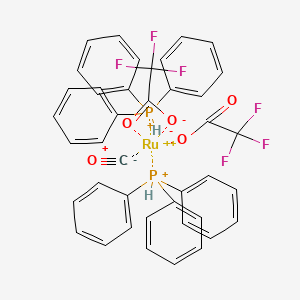
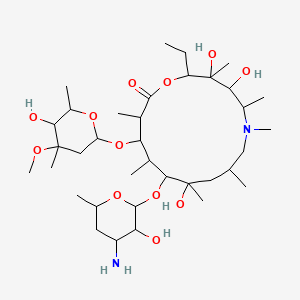
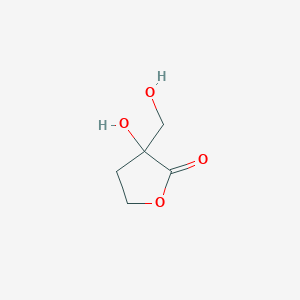
![2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
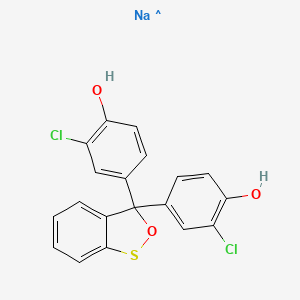
![6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione](/img/structure/B12348583.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)
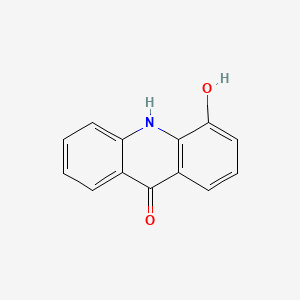
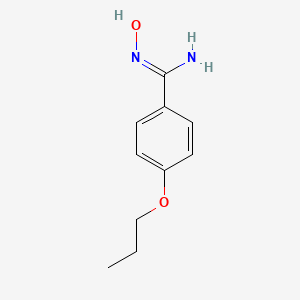

![1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348623.png)
![4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12348626.png)
